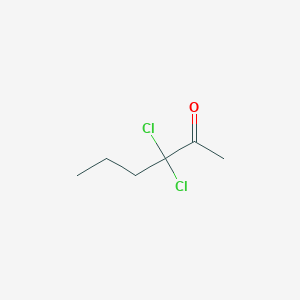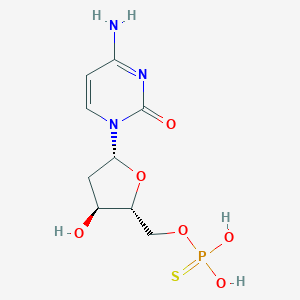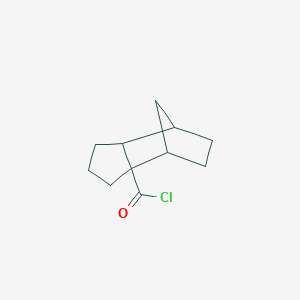
2-Hexanone, 3,3-dichloro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 3,3-dichloro, also known as DCC, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a strong odor. DCC is commonly used as a solvent, reagent, and intermediate in organic synthesis. It has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
2-Hexanone, 3,3-dichloro acts as a nucleophile in organic reactions, attacking electrophilic centers in other molecules. It can also act as a leaving group, allowing other molecules to take its place in a reaction. 2-Hexanone, 3,3-dichloro is a versatile reagent that can be used in a wide range of organic reactions.
Biochemical and Physiological Effects:
2-Hexanone, 3,3-dichloro has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. It is important to handle 2-Hexanone, 3,3-dichloro with care and to use appropriate safety measures when working with it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hexanone, 3,3-dichloro has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively inexpensive and easy to produce. However, 2-Hexanone, 3,3-dichloro is toxic and can be dangerous if not handled properly. It is important to use appropriate safety measures when working with 2-Hexanone, 3,3-dichloro.
Direcciones Futuras
There are several future directions for research on 2-Hexanone, 3,3-dichloro. One area of research could focus on the development of new synthetic routes for 2-Hexanone, 3,3-dichloro that are more efficient and environmentally friendly. Another area of research could focus on the use of 2-Hexanone, 3,3-dichloro in the synthesis of new drugs and materials. Additionally, more research is needed to understand the biochemical and physiological effects of 2-Hexanone, 3,3-dichloro and to develop appropriate safety measures for working with it.
Métodos De Síntesis
2-Hexanone, 3,3-dichloro can be synthesized by the reaction of 2-hexanone with thionyl chloride and phosphorus pentachloride. The reaction yields 3,3-dichloro-2-hexanone, which can be purified by distillation. The synthesis of 2-Hexanone, 3,3-dichloro is a relatively simple process, and it can be produced on a large scale.
Aplicaciones Científicas De Investigación
2-Hexanone, 3,3-dichloro is widely used in scientific research as a solvent and reagent. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. 2-Hexanone, 3,3-dichloro is also used as a starting material for the synthesis of other organic compounds. It has been used in the synthesis of various drugs, including antiviral and anticancer agents.
Propiedades
Número CAS |
116531-23-8 |
|---|---|
Nombre del producto |
2-Hexanone, 3,3-dichloro |
Fórmula molecular |
C6H10Cl2O |
Peso molecular |
169.05 g/mol |
Nombre IUPAC |
3,3-dichlorohexan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-3-4-6(7,8)5(2)9/h3-4H2,1-2H3 |
Clave InChI |
WDQSNLKSSOWOKV-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)(Cl)Cl |
SMILES canónico |
CCCC(C(=O)C)(Cl)Cl |
Sinónimos |
2-Hexanone, 3,3-dichloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)
![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)


![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)



![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)